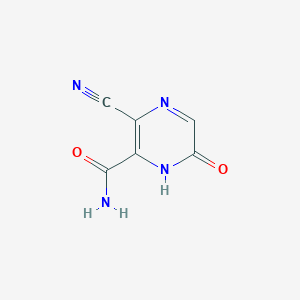

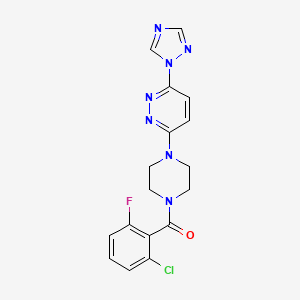

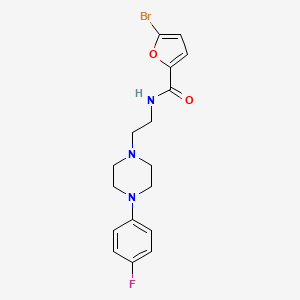

![molecular formula C13H11N5O2 B2738343 2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 852440-01-8](/img/structure/B2738343.png)

2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a pyrazole bound to a phenyl group . This compound is available for purchase from certain chemical suppliers.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications

Anticancer Activity

Phenylpyrazolo[3,4-d]pyrimidine derivatives have gained attention as potential anticancer agents. Researchers have synthesized aryl analogs of this scaffold and evaluated their effects on various cancer cell lines, including MCF-7, HCT116, and HePG-2. Some compounds demonstrated potent cytotoxicity with low resistance. Notably, compound 5i emerged as a non-selective dual EGFR/VGFR2 inhibitor, showing inhibitory concentrations of 0.3 µM and 7.60 µM, respectively .

Anti-HIV-1 Activity

While not directly related to the compound , indole derivatives (which share some structural features with phenylpyrazolo[3,4-d]pyrimidines) have been investigated for their anti-HIV-1 potential. Molecular docking studies revealed promising interactions with HIV-1 targets .

Synthetic Applications

The pyrazolo[3,4-d]pyrimidine moiety in 2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide serves as a versatile building block. Researchers have used it to synthesize polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes .

Targeting Receptor Kinases

The structural similarity between phenylpyrazolo[3,4-d]pyrimidines and tyrosine kinase inhibitors suggests potential interactions with receptor kinases. Investigating their effects on specific kinases could yield valuable insights.

properties

IUPAC Name |

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c14-11(19)7-17-8-15-12-10(13(17)20)6-16-18(12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIVYSNZHOTHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

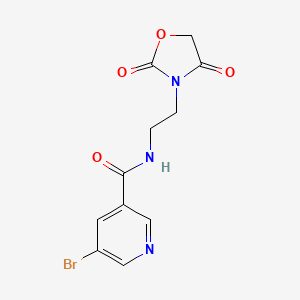

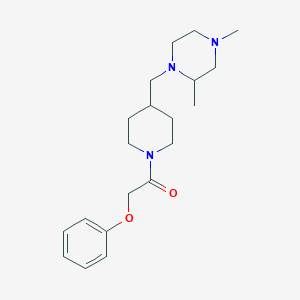

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2738261.png)

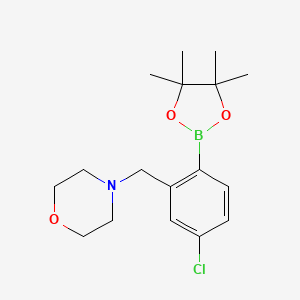

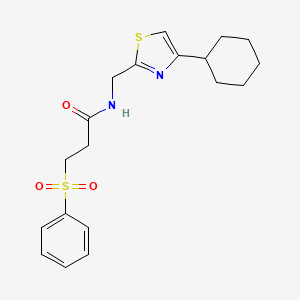

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

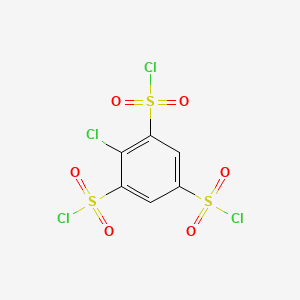

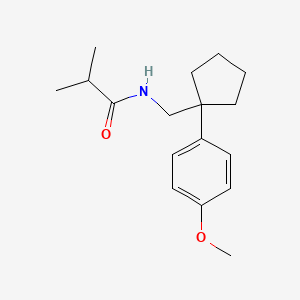

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)